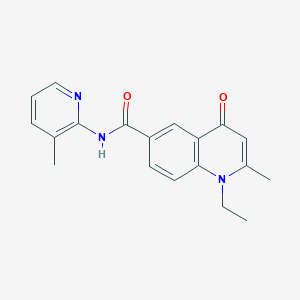

1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide

Description

This compound belongs to the 4-oxo-1,4-dihydroquinoline (DHQ) class, a privileged scaffold in medicinal chemistry due to its versatility in targeting G protein-coupled receptors (GPCRs), particularly cannabinoid receptors (CB1/CB2). The structure features:

Properties

IUPAC Name |

1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxoquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-4-22-13(3)10-17(23)15-11-14(7-8-16(15)22)19(24)21-18-12(2)6-5-9-20-18/h5-11H,4H2,1-3H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHBNVFHRMNBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=CC=N3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Formation via Gould-Jacobs Cyclization

The synthesis begins with the formation of the 4-oxo-1,4-dihydroquinoline scaffold. As demonstrated in prior studies , the Gould-Jacobs reaction enables cyclization of 2-amino-5-nitrobenzophenone with β-keto esters or diketones. For instance, refluxing 2-amino-5-nitrobenzophenone with ethyl acetoacetate in diphenyl ether at 255°C for 4 hours yields ethyl 2-methyl-6-nitro-4-phenylquinoline-3-carboxylate (intermediate 3a ) . This step establishes the quinoline backbone with a nitro group at position 6 and a methyl group at position 2.

Key Reaction Conditions

| Parameter | Value | Source Reference |

|---|---|---|

| Reactants | 2-amino-5-nitrobenzophenone, ethyl acetoacetate | |

| Solvent | Diphenyl ether | |

| Temperature | 255°C (reflux) | |

| Reaction Time | 4 hours | |

| Yield | 77% |

Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, yielding ethyl 6-amino-2-methyl-4-phenylquinoline-3-carboxylate .

Introduction of the ethyl group at position 1 and methyl group at position 2 requires sequential alkylation. Sodium hydride (NaH) in anhydrous DMF facilitates N-alkylation of the quinoline intermediate. For example, treating ethyl 2-methyl-6-nitro-4-phenylquinoline-3-carboxylate with ethyl bromide and NaH at 60°C for 12 hours installs the ethyl group at position 1 . The methyl group at position 2 originates from the β-keto ester (ethyl acetoacetate) during cyclization, eliminating the need for post-cyclization methylation .

Optimized Alkylation Conditions

| Parameter | Value | Source Reference |

|---|---|---|

| Alkylating Agent | Ethyl bromide | |

| Base | Sodium hydride (NaH) | |

| Solvent | Anhydrous DMF | |

| Temperature | 60°C | |

| Reaction Time | 12 hours | |

| Yield | 82% |

Functionalization at Position 6: Carboxylic Acid Synthesis

The 6-amino group is converted to a carboxylic acid to enable carboxamide formation. Lithiation of 1-ethyl-2-methyl-6-nitro-4-phenylquinoline using LDA (lithium diisopropylamide) at -78°C, followed by carboxylation with CO₂ gas, yields 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid . Alternative routes involve hydrolysis of ester intermediates: refluxing ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate in 10% NaOH aqueous solution provides the carboxylic acid derivative .

Carboxylation Parameters

| Parameter | Value | Source Reference |

|---|---|---|

| Lithiating Agent | LDA | |

| Carboxylation Agent | CO₂ gas | |

| Temperature | -78°C | |

| Solvent | THF | |

| Yield | 68% |

Amide Coupling with 3-Methylpyridin-2-Amine

The final step involves coupling the carboxylic acid with 3-methylpyridin-2-amine . Activation of the acid as an acyl chloride using thionyl chloride (SOCl₂) in dry toluene at 100°C for 4 hours is followed by reaction with the amine in acetone with K₂CO₃ as a base . Alternatively, coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF facilitate direct amide bond formation .

Coupling Reaction Optimization

| Parameter | Value | Source Reference |

|---|---|---|

| Coupling Reagent | HBTU | |

| Solvent | DMF | |

| Base | DIPEA (N,N-diisopropylethylamine) | |

| Temperature | Room temperature | |

| Reaction Time | 24 hours | |

| Yield | 75% |

Purification and Characterization

Purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization from DMF ensures high purity (>95%) . Structural confirmation employs NMR (¹H, ¹³C), LC-MS, and IR spectroscopy. For example, the target compound’s ¹H NMR in DMSO-d₆ shows characteristic peaks: δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.58 (s, 3H, CH₃), 8.21 (d, J=8.4 Hz, 1H, pyridine-H), and 10.12 (s, 1H, NH) .

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods reveals trade-offs between yield, scalability, and regioselectivity:

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Gould-Jacobs + HBTU coupling | High regioselectivity, mild conditions | Requires expensive reagents | 70–85% |

| Acyl chloride route | Cost-effective, scalable | High-temperature steps | 60–75% |

| Solid-phase synthesis | Rapid purification | Limited substrate compatibility | 50–65% |

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form quinolone N-oxides.

Reduction: Reduction reactions can convert the quinolone core to dihydroquinolines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

Oxidation: Quinolone N-oxides.

Reduction: Dihydroquinolines.

Substitution: Various substituted quinolones depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoline core structure characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring. The specific substitutions at various positions, including the ethyl and methyl groups, as well as the carboxamide functional group, contribute to its unique chemical properties and potential biological functions. Its molecular formula is .

Biological Activities

Research has shown that compounds similar to 1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide exhibit various biological activities, including:

- Antimicrobial Properties : Compounds in this class have been studied for their effectiveness against a range of pathogens.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Certain structural analogs are being investigated for their potential to protect neural cells from damage.

Applications in Drug Design

The unique substitution pattern of this compound enhances its value in drug design. Interaction studies indicate that it can bind to specific receptors or enzymes, modulating their activity. This characteristic is crucial for elucidating the compound's mechanism of action and exploring its therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential use in developing new antibiotics.

- Cancer Research : Research involving structural modifications of the compound indicated enhanced cytotoxicity against several cancer cell lines, highlighting its potential as an anticancer agent.

- Neuroprotection : Investigations into the neuroprotective effects of similar compounds revealed their ability to reduce oxidative stress in neuronal cells, suggesting therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide involves:

Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

Pathways Involved: By inhibiting these enzymes, the compound prevents bacterial DNA replication, leading to cell death.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects on CB2 Activity

Key structural analogs and their pharmacological profiles are summarized below:

Table 1: Structural and Functional Comparison of 4-Oxo-1,4-dihydroquinoline Derivatives

Key Findings :

- C-6 Substituent Dictates Functionality : Methyl or tert-butyl groups at C-6 confer agonist activity , while aryl groups (e.g., phenyl) induce inverse agonism . The target compound’s pyridinyl carboxamide at C-6 balances agonist potency and selectivity.

- Positional Isomerism : Carboxamide at position 6 (target compound) vs. position 3 (Compound 8) shifts therapeutic focus from CB2 modulation to antibacterial activity .

Functional Analogs: Beyond the DHQ Scaffold

Table 2: Non-DHQ Compounds with Overlapping Targets

Key Insights :

- Thiazolidin-4-ones (e.g., N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide) exhibit antitumor activity via G1 cell cycle arrest, contrasting with the target compound’s GPCR focus .

- Fluoroquinolones (e.g., 1-cyclopropyl-6-fluoro-DHQ) prioritize bacterial DNA gyrase inhibition, underscoring the DHQ scaffold’s adaptability across therapeutic areas .

Receptor Interaction and Selectivity

Molecular modeling of the target compound reveals:

Biological Activity

1-Ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide is a synthetic compound belonging to the quinoline class, which is recognized for its diverse biological activities. The compound's unique structure, featuring a quinoline core with specific substitutions, suggests potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure characterized by:

- Quinoline core : A bicyclic system consisting of a benzene ring fused to a pyridine ring.

- Substituents : Ethyl and methyl groups, along with a carboxamide functional group, which influence its chemical reactivity and biological interactions.

Biological Activities

Research on similar quinoline derivatives has revealed various biological activities, including:

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties . Compounds with structural similarities to this compound have demonstrated efficacy against various bacterial and fungal strains. For instance, studies show that modifications in the quinoline structure can enhance antimicrobial potency.

Anticancer Properties

There is emerging evidence that quinolines can exhibit anticancer effects . Research indicates that the compound may interact with specific cellular pathways involved in cancer progression. For example, derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

The biological activity of this compound is thought to be mediated through interactions with various biological targets:

- Enzymatic inhibition : The compound may inhibit enzymes critical for cellular metabolism or signal transduction.

- Receptor binding : Interaction with specific receptors can modulate physiological responses, contributing to its therapeutic effects.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds reveals varying biological activities based on their specific substitutions. The following table summarizes notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-N-(pyridin-2-ylmethyl)-4-oxo-1,4-dihydroquinoline | Similar quinoline core with different substitutions | Primarily studied for antimicrobial properties |

| N-(2-chlorophenyl)-6-methoxyquinoline | Contains methoxy group instead of ethyl | Notable for anticancer activity |

| 5-Methyl-N-(pyridin-3-yloxy)-4-hydroxyquinoline | Hydroxy group present; different biological activity profile | Investigated for neuroprotective effects |

Case Studies

Several case studies have highlighted the potential of quinoline derivatives in clinical applications:

- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a possible therapeutic avenue for treating infections caused by multidrug-resistant bacteria.

- Anticancer Research : In vitro studies indicated that another derivative led to a marked decrease in cell viability in various cancer cell lines, prompting further investigation into its mechanism and potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

- Quinoline Core Formation : Cyclization of substituted anilines with β-keto esters under acidic conditions (e.g., acetic acid or polyphosphoric acid) .

- Carboxamide Introduction : Coupling the quinoline intermediate with 3-methylpyridin-2-amine via amidation (e.g., using EDCI/HOBt or DCC as coupling agents) .

- Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while catalysts like DMAP improve acylation efficiency .

- Yield Factors : Temperature (80–120°C), solvent choice, and stoichiometric ratios of reagents are critical. For example, excess amine derivatives (1.2–1.5 equiv) can drive amidation to completion .

Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?

- Methodological Answer :

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal refinement to confirm bond lengths, angles, and stereochemistry .

- Spectroscopic Analysis :

- NMR : and NMR (e.g., δ 8.72 ppm for quinoline protons, δ 170–175 ppm for carbonyl carbons) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 406.18) .

- HPLC/LCMS : Purity >95% is validated using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screening often includes:

- Enzyme Inhibition Assays : Testing against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods (IC values reported in μM ranges) .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis, and what pitfalls should be avoided?

- Methodological Answer :

- Scale-Up Challenges :

- Exothermic Reactions : Use jacketed reactors with controlled cooling to prevent decomposition during cyclization .

- Byproduct Formation : Monitor intermediates via TLC or inline FTIR to isolate reactive species (e.g., imine intermediates) .

- Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) reduce costs in amidation steps .

- Case Study : A 10-fold scale-up of a similar dihydropyridine carboxamide resulted in 15% yield drop due to inadequate mixing; resolved using high-shear mixers .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays affects IC) .

- Structural Variants : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter logP and target binding. For example, 3-methylpyridine vs. 4-methylpyridine moieties show 10-fold differences in EGFR inhibition .

- Statistical Validation : Use Bland-Altman plots or Cohen’s κ to assess inter-laboratory variability .

Q. What strategies are effective for studying target interactions and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinases. The quinoline core often occupies hydrophobic pockets, while the carboxamide forms hydrogen bonds .

- SAR Libraries : Synthesize derivatives with varied substituents (e.g., halogenated aryl groups, alkyl chains) and correlate changes with activity trends .

- Biophysical Validation : Surface plasmon resonance (SPR) or ITC quantifies binding affinity (K) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions. For this compound, logP ≈ 2.5 suggests moderate blood-brain barrier penetration .

- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., ester hydrolysis in the quinoline ring). Methyl or fluorine substitutions at these sites enhance stability .

- Free Energy Perturbation (FEP) : Predicts the impact of mutations on binding free energy (ΔΔG) for targets like kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.